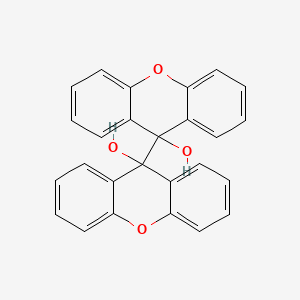
9h,9'h-9,9'-Bixanthene-9,9'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H,9’H-9,9’-Bixanthene-9,9’-diol is an organic compound with the molecular formula C26H18O4. It is characterized by its unique structure, which consists of two xanthene units connected through a central carbon atom, each bearing a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bixanthene-9,9’-diol typically involves the condensation of xanthone derivatives. One common method includes the reaction of xanthone with a suitable reducing agent under controlled conditions to form the desired diol. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods: Industrial production of 9H,9’H-9,9’-Bixanthene-9,9’-diol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Types of Reactions:
Oxidation: 9H,9’H-9,9’-Bixanthene-9,9’-diol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones, xanthone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or sulfonated xanthene derivatives.
Aplicaciones Científicas De Investigación
9H,9’H-9,9’-Bixanthene-9,9’-diol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9H,9’H-9,9’-Bixanthene-9,9’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Xanthone: A parent compound with a similar structure but lacking the additional hydroxyl groups.
9,9’-Bixanthene: A related compound without the hydroxyl groups.
Uniqueness: Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6272-59-9 |
|---|---|
Fórmula molecular |
C26H18O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
9-(9-hydroxyxanthen-9-yl)xanthen-9-ol |
InChI |
InChI=1S/C26H18O4/c27-25(17-9-1-5-13-21(17)29-22-14-6-2-10-18(22)25)26(28)19-11-3-7-15-23(19)30-24-16-8-4-12-20(24)26/h1-16,27-28H |
Clave InChI |
AWPPBHAQPSCLPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4(C5=CC=CC=C5OC6=CC=CC=C64)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


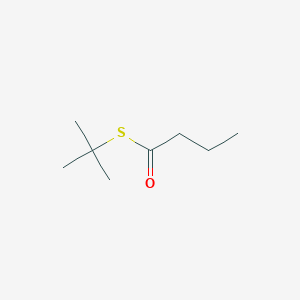
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)

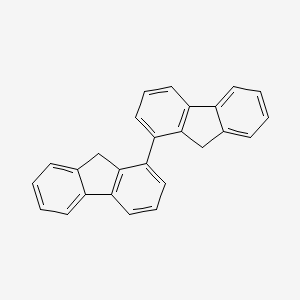

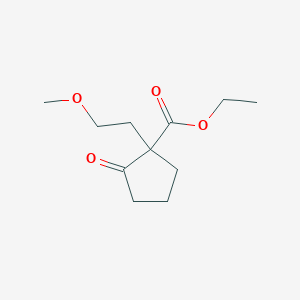


![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
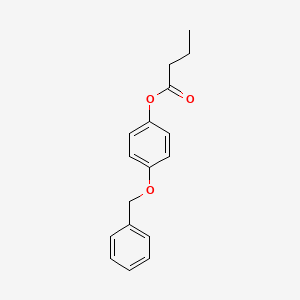

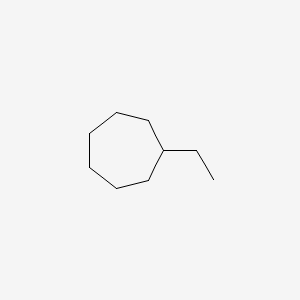
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

